5-Methoxytetrazole
Description
Properties
CAS No. |
5376-15-8 |
|---|---|
Molecular Formula |
C2H4N4O |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
5-methoxy-2H-tetrazole |
InChI |
InChI=1S/C2H4N4O/c1-7-2-3-5-6-4-2/h1H3,(H,3,4,5,6) |
InChI Key |
ZWFJRXDXXCBOAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNN=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Tetrazole Derivatives
Structural and Physicochemical Properties
The substituent at the 5-position of the tetrazole ring critically impacts properties such as acidity, solubility, and stability. Below is a comparative analysis:
Table 1: Key Properties of 5-Substituted Tetrazoles
*Estimated pKa values based on tetrazole analogs. †Inferred from electron-withdrawing nature of -OCH₃.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Methoxytetrazole, and how are they experimentally determined?
- Answer : The melting point (69.1°C) is a critical property measured via differential scanning calorimetry (DSC) or capillary methods . Solubility can be assessed in polar/non-polar solvents (e.g., water, ethanol, DMSO) using gravimetric or spectroscopic methods. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies monitored by HPLC or TLC.
Q. What synthetic routes are commonly employed for this compound, and what are their optimization strategies?
- Answer : Tetrazole derivatives are often synthesized via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids (e.g., ZnCl₂). For this compound, methoxy-group introduction may involve nucleophilic substitution or protective-group strategies (e.g., methoxylation of precursor tetrazoles). Reaction optimization includes solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–100°C), and catalyst screening .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Conduct reactions in fume hoods to prevent inhalation of volatile byproducts. Waste must be segregated and neutralized (e.g., acidic hydrolysis for tetrazoles) before disposal. Safety data sheets (SDS) should be reviewed for toxicity and flammability risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity of this compound across studies?
- Answer : Perform meta-analysis using statistical tools (e.g., Higgins’ I² statistic) to quantify heterogeneity in literature data . Reproduce experiments under standardized conditions (solvent purity, catalyst batch, temperature calibration). Cross-validate results via orthogonal techniques (e.g., NMR for purity, LC-MS for byproduct identification) .
Q. What advanced spectroscopic and chromatographic methods are optimal for characterizing this compound and its derivatives?
- Answer :
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., m/z 128.046 for C₂H₅N₅O⁺) .
- ¹³C/¹H NMR : Assigns methoxy (-OCH₃) and tetrazole ring protons (δ 8–10 ppm for aromatic protons in DMSO-d₆) .
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks.
- HPLC-PDA : Quantifies purity and detects trace impurities using C18 columns and UV detection at 254 nm.
Q. How does the electronic nature of the methoxy group influence the reactivity of this compound in coordination chemistry or catalysis?
- Answer : The electron-donating methoxy group enhances tetrazole’s Lewis basicity, facilitating metal coordination (e.g., with Cu²⁺ or Zn²⁺). This property is probed via cyclic voltammetry (redox behavior) and IR spectroscopy (metal-ligand vibrational modes). Computational studies (DFT) can model charge distribution and predict catalytic activity .
Q. What strategies are used to evaluate the biological activity of this compound derivatives, and how are conflicting bioassay results addressed?
- Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram+/Gram– bacteria .
- Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase) via spectrophotometric kinetics.
- Data Validation : Apply Bland-Altman plots to assess inter-lab variability. Replicate studies with controlled cell lines and standardized protocols .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
